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Compound of Interest

Compound Name: VUF 10148

Cat. No.: B1663098 Get Quote

A Note to the Reader: Despite a comprehensive search for the in vitro activity of VUF10148,

specific quantitative data (such as Ki, IC50, and EC50 values), detailed experimental protocols,

and dedicated information on its influence on signaling pathways are not publicly available in

the scientific literature.

To provide a valuable resource for researchers, scientists, and drug development

professionals, this guide will focus on the in vitro activity of a closely related and well-

characterized histamine H4 receptor antagonist, VUF6002 (also known as JNJ10191584). The

information presented here serves as a proxy to understand the potential in vitro

pharmacological profile of a selective H4 receptor antagonist.

Core Compound: VUF6002 (JNJ10191584) - A
Selective Histamine H4 Receptor Antagonist
VUF6002 is a potent and selective antagonist of the histamine H4 receptor, a G-protein

coupled receptor primarily expressed on cells of hematopoietic origin, such as mast cells and

eosinophils. Its role in modulating immune responses has made it a significant tool in studying

the physiological and pathological roles of the H4 receptor.

Quantitative In Vitro Activity of VUF6002
The following table summarizes the key quantitative data for VUF6002, providing insights into

its binding affinity and functional antagonism at the histamine H4 receptor.
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Parameter Species Receptor Value Assay Type Reference

Ki Human H4 26 nM
Radioligand

Binding
[1]

Ki Human H3 14.1 µM
Radioligand

Binding
[1]

IC50 Eosinophils - 530 nM
Chemotaxis

Assay
[1]

IC50 Mast Cells - 138 nM
Chemotaxis

Assay
[1]

Key In Vitro Functional Assays and Experimental
Protocols
The in vitro characterization of VUF6002 involves a series of assays to determine its binding

affinity, functional antagonism, and effects on immune cell function.

Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of VUF6002 for the histamine H4 receptor.

Methodology:

Cell Lines: HEK293 or CHO cells stably expressing the human histamine H4 receptor.

Radioligand: [3H]-Histamine or another suitable H4 receptor-specific radioligand.

Procedure:

Cell membranes expressing the H4 receptor are prepared.

A fixed concentration of the radioligand is incubated with the cell membranes in the

presence of varying concentrations of the unlabeled test compound (VUF6002).

The reaction is allowed to reach equilibrium.
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Bound and free radioligand are separated by rapid filtration.

The amount of bound radioactivity is quantified using liquid scintillation counting.

Data Analysis: The IC50 value (the concentration of VUF6002 that inhibits 50% of the

specific binding of the radioligand) is determined by non-linear regression analysis. The Ki

value is then calculated using the Cheng-Prusoff equation.

Eosinophil and Mast Cell Chemotaxis Assay
Objective: To evaluate the inhibitory effect of VUF6002 on histamine-induced chemotaxis of

eosinophils and mast cells.

Methodology:

Cell Source: Human peripheral blood eosinophils or cultured mast cell lines (e.g., HMC-1).

Chemoattractant: Histamine or a selective H4 receptor agonist.

Apparatus: Boyden chamber or similar chemotaxis system with a microporous membrane.

Procedure:

The lower chamber of the chemotaxis apparatus is filled with medium containing the

chemoattractant.

The upper chamber is seeded with a suspension of eosinophils or mast cells that have

been pre-incubated with varying concentrations of VUF6002 or vehicle control.

The chambers are incubated to allow for cell migration through the membrane towards the

chemoattractant.

Migrated cells on the lower side of the membrane are fixed, stained, and counted under a

microscope.

Data Analysis: The IC50 value, representing the concentration of VUF6002 that inhibits 50%

of the cell migration induced by the chemoattractant, is calculated.
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Signaling Pathways and Experimental Workflows
The histamine H4 receptor primarily couples to Gi/o proteins, leading to the inhibition of

adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Antagonism by

compounds like VUF6002 blocks this signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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